1,3-Dibromo-2-(3-bromopropoxy)benzene
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Overview
Description
1,3-Dibromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H9Br3O. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the propoxy side chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(3-bromopropoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 1,3-dibromobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(3-bromopropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(3-bromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2-(2-bromopropoxy)benzene
- 1,3-Dibromo-2-(4-bromobutoxy)benzene
- 1,3-Dibromo-2-(3-chloropropoxy)benzene
Uniqueness
1,3-Dibromo-2-(3-bromopropoxy)benzene is unique due to the specific positioning of the bromine atoms and the propoxy side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3-dibromo-2-(3-bromopropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBFBUUUIQJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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